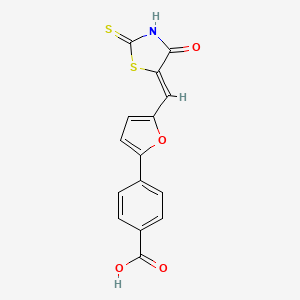
7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,6-dichlorobenzyl)-1,3-diméthyl-8-(4-méthylpipéridin-1-yl)-3,7-dihydro-1H-purine-2,6-dione: est un composé synthétique qui appartient à la famille des purines. Ce composé se caractérise par sa structure unique, qui comprend un groupe dichlorobenzyl, un groupe diméthyle et un groupe méthylpipéridinyle attaché à un noyau purine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-(2,6-dichlorobenzyl)-1,3-diméthyl-8-(4-méthylpipéridin-1-yl)-3,7-dihydro-1H-purine-2,6-dione implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent:
Formation du noyau purine: Le noyau purine peut être synthétisé par une série de réactions de condensation impliquant des dérivés de la formamide et des amines.
Introduction du groupe dichlorobenzyl: Cette étape implique l'alkylation du noyau purine avec du chlorure de 2,6-dichlorobenzyl dans des conditions basiques.
Attachement du groupe méthylpipéridinyle: Cette étape implique la substitution nucléophile du noyau purine avec la 4-méthylpipéridine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse susmentionnées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de catalyseurs efficaces, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthyle, conduisant à la formation d'alcools ou de cétones correspondants.
Réduction: Les réactions de réduction peuvent cibler le groupe dichlorobenzyl, le convertissant potentiellement en un groupe benzyl.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau des positions chlorées du groupe benzyl.
Réactifs et conditions courants
Oxydation: Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution: Des nucléophiles tels que des amines et des thiols peuvent être utilisés dans des conditions basiques pour réaliser des réactions de substitution.
Principaux produits
Oxydation: Formation d'alcools ou de cétones.
Réduction: Formation de dérivés benzyliques.
Substitution: Formation de dérivés de purine substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions des dérivés de la purine avec des macromolécules biologiques telles que les enzymes et les récepteurs. Il peut servir de sonde pour étudier les sites de liaison et les mécanismes d'action des médicaments à base de purine.
Médecine
En chimie médicinale, ce composé a des applications potentielles en tant que composé de départ pour le développement de nouveaux agents thérapeutiques. Sa structure peut être optimisée pour améliorer ses propriétés pharmacologiques, telles que la puissance, la sélectivité et la biodisponibilité.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits pharmaceutiques et d'agrochimiques. Sa synthèse et ses modifications peuvent conduire au développement de nouveaux produits avec des profils d'efficacité et de sécurité améliorés.
Mécanisme d'action
Le mécanisme d'action de la 7-(2,6-dichlorobenzyl)-1,3-diméthyl-8-(4-méthylpipéridin-1-yl)-3,7-dihydro-1H-purine-2,6-dione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs des enzymes, inhibant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l'expression génétique et la régulation métabolique.
Applications De Recherche Scientifique
7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Caféine: Un dérivé de la purine bien connu avec des effets stimulants.
Théophylline: Un autre dérivé de la purine utilisé dans le traitement des maladies respiratoires.
Adénosine: Un nucléoside de la purine naturellement présent avec diverses fonctions physiologiques.
Unicité
L'unicité de la 7-(2,6-dichlorobenzyl)-1,3-diméthyl-8-(4-méthylpipéridin-1-yl)-3,7-dihydro-1H-purine-2,6-dione réside dans ses caractéristiques structurales spécifiques, telles que les groupes dichlorobenzyl et méthylpipéridinyle. Ces modifications peuvent conférer des propriétés pharmacologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C20H23Cl2N5O2 |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C20H23Cl2N5O2/c1-12-7-9-26(10-8-12)19-23-17-16(18(28)25(3)20(29)24(17)2)27(19)11-13-14(21)5-4-6-15(13)22/h4-6,12H,7-11H2,1-3H3 |
Clé InChI |
DNUOVSFWPSGXTP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11671751.png)
![N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)
![(5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11671760.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11671771.png)

![3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671782.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11671789.png)

![1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11671809.png)
![(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11671814.png)
![N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11671815.png)
![N'-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11671838.png)
![N,N-Dibenzyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11671844.png)
